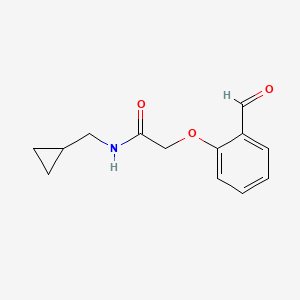

N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide

Description

N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide is a synthetic acetamide derivative characterized by a cyclopropylmethyl group attached to the nitrogen atom of the acetamide core and a 2-formylphenoxy moiety as the oxygen-linked substituent. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 235.27 g/mol . Its structural uniqueness lies in the combination of the cyclopropane ring (conferring steric constraints and metabolic stability) and the formyl group (a reactive aldehyde functionality), making it a candidate for further derivatization or biological studies.

Properties

IUPAC Name |

N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-8-11-3-1-2-4-12(11)17-9-13(16)14-7-10-5-6-10/h1-4,8,10H,5-7,9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZNBHALORDAMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)COC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-(2-formylphenoxy)acetic acid with cyclopropylmethylamine under appropriate conditions to form the desired acetamide. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

Oxidation: 2-(2-carboxyphenoxy)acetamide

Reduction: 2-(2-hydroxyphenoxy)acetamide

Substitution: Products vary based on the nucleophile used

Scientific Research Applications

N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the compound’s structure allows it to interact with various biological pathways, influencing cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and properties of N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide with its closest analogues:

Key Observations :

- Phenoxy Substituent: The 2-formyl group is electron-withdrawing and reactive, enabling further chemical modifications (e.g., Schiff base formation). In contrast, hydroxymethyl () or ethoxy () substituents alter polarity and hydrogen-bonding capacity.

- Synthetic Yields : While the target compound’s synthesis details are sparse, analogues like Compound 30 () achieve high yields (82%) via bromoacetyl bromide intermediates, suggesting feasible routes for the target .

Pharmacological and Physicochemical Properties

Limited biological data exist for the target compound, but insights can be inferred from structurally related phenoxy acetamides:

- The formyl group in the target compound may enhance interactions with cellular targets via covalent bonding.

- Cytotoxicity : Natural acetamides like N-(4-hydroxyphenethyl)acetamide () show moderate cytotoxicity (38–43% mortality at 0.1 mg/mL), suggesting that substituent polarity influences activity .

- Physicochemical Trends : The cyclopropylmethyl group likely improves lipophilicity (logP ~2.5 estimated) compared to polar substituents (e.g., trifluoroethyl, logP ~1.8), affecting membrane permeability .

Biological Activity

N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide is a synthetic compound that has garnered attention in scientific research for its potential biological activities. This article delves into the compound's biological interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide has the molecular formula and a molecular weight of 219.24 g/mol. The structure features a cyclopropyl group, an acetamide moiety, and a phenoxy group with a formyl substituent, which contributes to its unique reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their activity and influencing various cellular processes. This interaction may lead to significant changes in biochemical pathways, making it a valuable compound for drug discovery and therapeutic applications.

Biological Activities

Research has indicated several biological activities associated with N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide:

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells .

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, offering insights into its use as a therapeutic agent against various pathogens.

- Anti-inflammatory Effects : There is emerging evidence that suggests N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide may possess anti-inflammatory properties, which could be significant in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological activity of related compounds, providing context for understanding the potential applications of N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide:

-

Case Study on Antioxidant Activity :

- A study evaluated the antioxidant capacity of various acetamide derivatives, including N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide. The results indicated that these compounds effectively scavenged free radicals in vitro, suggesting their potential as therapeutic agents for oxidative stress-related conditions .

-

Case Study on Antimicrobial Efficacy :

- A comparative analysis was conducted to assess the antimicrobial properties of several derivatives. N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide demonstrated significant inhibitory effects against specific bacterial strains, highlighting its potential application in developing new antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(cyclopropylmethyl)-2-(2-formylphenoxy)acetamide, a comparison with similar compounds is presented in the table below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-cyclopropyl-2-(5-formyl-2-methoxyphenoxy)acetamide | Contains a methoxy group; similar applications | |

| N-cyclopropyl-2-(4-methylphenoxy)acetamide | Shares acetamide functionality; different activities | |

| N-cyclopropyl-2-(2-formylphenoxy)acetamide | Unique structure; explored for proteomics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.